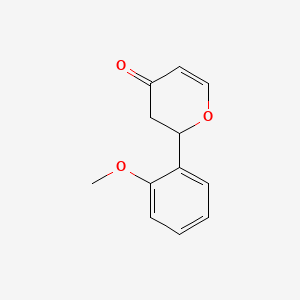![molecular formula C12H20O3 B12565679 Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1) CAS No. 287179-85-5](/img/structure/B12565679.png)
Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1) is a chemical compound that combines acetic acid with a cyclohexylmethanol derivative This compound is of interest due to its unique structure, which includes a prop-2-yn-1-yl group attached to the cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with acetic acid in the presence of a catalyst. One common method is the esterification reaction, where cyclohexylmethanol is reacted with acetic acid under acidic conditions to form the ester. The reaction can be catalyzed by sulfuric acid or other strong acids, and it is typically carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Acetic acid–[4-(prop-1-en-2-yl)cyclohexyl]methanol: This compound has a similar structure but with a prop-1-en-2-yl group instead of prop-2-yn-1-yl.
Propargyl acrylate: Contains a propargyl group and is used in similar synthetic applications.
Uniqueness
Acetic acid–[4-(prop-2-yn-1-yl)cyclohexyl]methanol is unique due to the presence of both acetic acid and cyclohexylmethanol moieties, along with the prop-2-yn-1-yl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
287179-85-5 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC 名称 |
acetic acid;(4-prop-2-ynylcyclohexyl)methanol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-2-3-9-4-6-10(8-11)7-5-9;1-2(3)4/h1,9-11H,3-8H2;1H3,(H,3,4) |
InChI 键 |
CQMNSVQSINUWLN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C#CCC1CCC(CC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


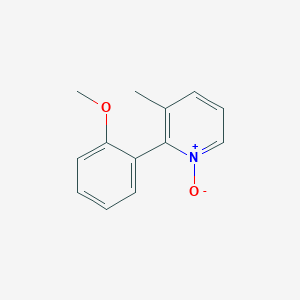
![4'-{[(2S)-2,3-Diaminopropyl]amino}[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12565604.png)
![6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)


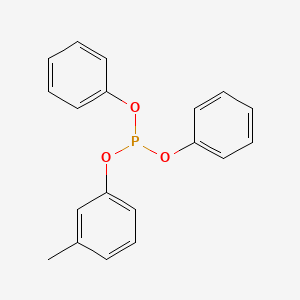
![4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid](/img/structure/B12565622.png)
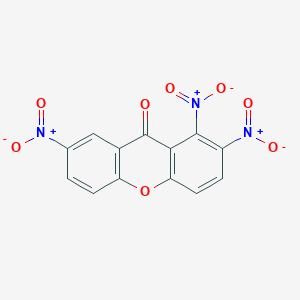

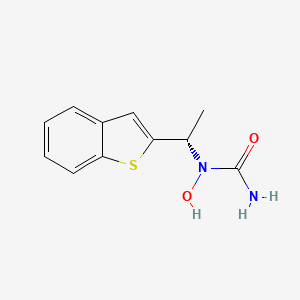
![N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B12565663.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
